molecular formula C10H12N2O B12816874 2-Ethoxy-5-methyl-2H-benzo[d]imidazole

2-Ethoxy-5-methyl-2H-benzo[d]imidazole

Cat. No.: B12816874
M. Wt: 176.21 g/mol
InChI Key: SVENEDFCSBDYPR-UHFFFAOYSA-N
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Description

Significance of the Benzimidazole (B57391) Core in Chemical Research

The benzimidazole ring system is a cornerstone in the development of new therapeutic agents. nih.gov Its derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. nih.govorientjchem.org This wide-ranging bioactivity has led to the development of several clinically successful drugs, such as the antiulcer medication omeprazole (B731) and the anthelmintic agent albendazole. nih.gov

The ability to substitute the benzimidazole core at various positions allows for the fine-tuning of its pharmacological profile. Current time information in Natchitoches Parish, US. Strategic modifications can enhance the molecule's affinity for specific enzymes or receptors, improve its pharmacokinetic properties, and reduce potential toxicity. Current time information in Natchitoches Parish, US. The ongoing exploration of novel benzimidazole derivatives continues to be a vibrant area of chemical and medicinal research, with the aim of discovering more effective and selective therapeutic agents. organic-chemistry.org

Overview of Ethoxy- and Methyl-Substituted Benzimidazole Research Landscape

The introduction of ethoxy and methyl groups to the benzimidazole scaffold can significantly influence its biological activity. These substituents can alter the compound's lipophilicity, electronic distribution, and steric properties, thereby affecting its interaction with biological targets.

Research into ethoxy-substituted benzimidazoles has revealed a range of biological effects. For instance, derivatives bearing an ethoxy group have been investigated for their potential as anticancer and antimicrobial agents. nih.govnih.gov The synthesis of 5-ethoxy-2-methyl-1H-benzimidazole, a positional isomer of the title compound, has been reported, highlighting a synthetic route involving the reaction of 5-ethoxy-ortho-phenylene diamine with acetic acid. nih.gov

Similarly, methyl-substituted benzimidazoles have been the subject of extensive research. The presence of a methyl group can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability. ias.ac.in Studies on various methyl-substituted benzimidazoles have demonstrated their potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.govias.ac.in For example, the presence of a methyl group at the 5(6)-position of the benzimidazole scaffold has been shown to be a contributing factor to the anticancer activity of certain derivatives. ias.ac.in

While there is a substantial body of research on benzimidazoles with either ethoxy or methyl substitutions, and even on isomers such as 5-ethoxy-2-methyl-1H-benzimidazole, specific scientific literature detailing the synthesis, properties, and biological evaluation of 2-Ethoxy-5-methyl-2H-benzo[d]imidazole is notably scarce. Its existence is noted in chemical databases under the CAS number 71468-10-5, which also refers to its isomer 2-ethoxy-6-methyl-1H-benzimidazole. chemindex.comichemistry.cnguidechem.comchemsrc.com This lack of dedicated research presents an opportunity for future investigation into the unique properties and potential applications of this specific substitution pattern on the benzimidazole core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-ethoxy-5-methyl-2H-benzimidazole

InChI

InChI=1S/C10H12N2O/c1-3-13-10-11-8-5-4-7(2)6-9(8)12-10/h4-6,10H,3H2,1-2H3

InChI Key

SVENEDFCSBDYPR-UHFFFAOYSA-N

Canonical SMILES

CCOC1N=C2C=CC(=CC2=N1)C

Origin of Product

United States

Elucidation of Reaction Mechanisms in the Synthesis of 2 Ethoxy 5 Methyl 2h Benzo D Imidazole Analogues

Proposed Pathways for Benzimidazole (B57391) Core Cyclization and Ring Formation

The formation of the benzimidazole core is a well-established process in organic synthesis, typically involving the condensation of an o-phenylenediamine (B120857) derivative with a one-carbon electrophile. Several methods have been developed, with the Phillips-Ladenburg and Weidenhagen methods being classical examples. nbinno.com

The Phillips-Ladenburg method involves the reaction of an o-phenylenediamine, in this case, 4-methyl-1,2-phenylenediamine, with a carboxylic acid, such as a formic acid equivalent, often in the presence of a strong acid catalyst like hydrochloric acid. nbinno.com The initial step is the acylation of one of the amino groups of the diamine by the carboxylic acid. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed amide. The subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic benzimidazole ring.

Alternatively, the Weidenhagen method utilizes the reaction of an o-phenylenediamine with an aldehyde or ketone. nbinno.com In the context of forming a 2-ethoxy substituted benzimidazole, a precursor containing the ethoxy group at the carbonyl carbon would be required. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation or rearrangement to yield the final benzimidazole product.

Modern synthetic approaches often employ various catalysts to facilitate the cyclization under milder conditions. These can include both metallic and non-metallic catalysts, which activate the carbonyl compound or the diamine, thereby promoting the condensation and cyclization steps. nih.gov For instance, a one-pot procedure for converting 2-nitroamines into 2H-benzimidazoles using formic acid and iron powder for reduction and cyclization highlights the versatility of synthetic strategies. organic-chemistry.org

A plausible reaction pathway for the cyclization to form a benzimidazole ring is depicted below:

Condensation: The initial reaction between 4-methyl-1,2-phenylenediamine and a suitable carbonyl-containing reagent.

Schiff Base Formation: This leads to the formation of a Schiff base intermediate. Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. mdpi.comnih.gov

Cyclization: The remaining free amino group on the benzene (B151609) ring attacks the imine carbon, leading to the formation of a five-membered ring.

Aromatization: The final step involves the elimination of a molecule, typically water, to form the stable aromatic benzimidazole ring.

The following table summarizes key aspects of different cyclization pathways:

MethodReactantsKey Features
Phillips-Ladenburgo-phenylenediamine and Carboxylic AcidRequires strong acid catalyst and heating.
Weidenhageno-phenylenediamine and Aldehyde/KetoneForms a Schiff base intermediate.
Modern Catalytic Methodso-phenylenediamine and various C1 sourcesOften milder conditions and higher yields.

Mechanisms of Substituent Introduction (e.g., Ethoxylation, Methylation)

The introduction of the methyl and ethoxy groups at the 5- and 2-positions, respectively, is crucial for the identity and properties of 2-Ethoxy-5-methyl-2H-benzo[d]imidazole.

Methylation at the 5-position: The methyl group is typically introduced by starting with a pre-functionalized benzene derivative. In this case, the synthesis would commence with 3,4-diaminotoluene (B134574) (4-methyl-1,2-phenylenediamine). chemicalbook.com This ensures the methyl group is correctly positioned on the final benzimidazole scaffold. The electronic properties of the methyl group, being an electron-donating group, can influence the reactivity of the diamine during the cyclization process.

Ethoxylation at the 2-position: The introduction of an ethoxy group at the 2-position can be achieved through several mechanistic pathways. One common method involves the use of a reagent that can provide the C=O group with an attached ethoxy group. For instance, the reaction of 4-methyl-1,2-phenylenediamine with diethyl carbonate or ethyl chloroformate can lead to the formation of a 2-ethoxybenzimidazole derivative.

A proposed mechanism for the formation of N-alkoxy-2H-benzimidazoles involves the base-mediated cyclization of enamines derived from 2-nitroanilines. nih.gov While this leads to an alkoxy group on one of the nitrogen atoms (N-alkoxy), it provides insight into the manipulation of alkoxy groups in benzimidazole synthesis.

For the direct introduction of a 2-ethoxy group, a plausible mechanism involves the following steps:

Nucleophilic Attack: One of the amino groups of 4-methyl-1,2-phenylenediamine attacks the electrophilic carbonyl carbon of a reagent like diethyl carbonate.

Intermediate Formation: This leads to the formation of an intermediate carbamate (B1207046).

Intramolecular Cyclization: The second amino group then attacks the carbonyl carbon of the carbamate, leading to the formation of a cyclic intermediate.

Elimination: The elimination of ethanol (B145695) and subsequent tautomerization yields the 2-ethoxy-5-methyl-1H-benzo[d]imidazole. The 2H-tautomer is less common but can exist in equilibrium.

The following table outlines the reagents and their roles in substituent introduction:

SubstituentPositionPrecursor/ReagentMechanistic Role
Methyl54-methyl-1,2-phenylenediamineIncorporated in the starting material.
Ethoxy2Diethyl carbonate / Ethyl chloroformateProvides the C2 carbon and the ethoxy group.

Role of Intermediates in Benzimidazole Derivative Formation

The formation of benzimidazole derivatives proceeds through a series of reactive intermediates that are often not isolated but are crucial for the progression of the reaction.

Schiff Base Intermediates: As mentioned, Schiff bases are key intermediates in the Weidenhagen synthesis and other related methods where an aldehyde is used. mdpi.comnih.gov They are formed by the condensation of one of the amino groups of the o-phenylenediamine with the carbonyl group of the aldehyde. The resulting imine is then susceptible to intramolecular nucleophilic attack by the second amino group, initiating the cyclization process. The stability and reactivity of the Schiff base can be influenced by the substituents on both the diamine and the aldehyde.

Carbamate and Urea Intermediates: When reagents like diethyl carbonate or isocyanates are used, carbamate or urea-type intermediates are formed. These intermediates contain the necessary framework for the subsequent intramolecular cyclization to form the benzimidazole ring.

Acylic Amide Intermediates: In the Phillips-Ladenburg synthesis, the initial product of the reaction between the o-phenylenediamine and a carboxylic acid is an acyclic N-acyl-o-phenylenediamine. This intermediate then undergoes acid-catalyzed cyclization and dehydration.

Cyclic Intermediates: Following the initial condensation and formation of the acyclic intermediate, an intramolecular cyclization leads to a non-aromatic cyclic intermediate, often a dihydrobenzimidazole derivative. The final step of the reaction is the aromatization of this ring, which provides the thermodynamic driving force for the reaction. This can occur through oxidation or elimination.

A facile synthesis of benzimidazoles via N-arylamidoxime cyclization has been reported, which proceeds through a nitrene intermediate in one proposed pathway, or a direct cyclization in an alternative pathway, highlighting the diversity of possible intermediates. acs.org

The following table details some of the key intermediates and their roles:

IntermediateFormation ReactionRole in Synthesis
Schiff Baseo-phenylenediamine + AldehydeUndergoes intramolecular cyclization.
N-acyl-o-phenylenediamineo-phenylenediamine + Carboxylic AcidCyclizes upon heating with acid.
DihydrobenzimidazoleCyclization of Schiff base or other acyclic intermediateAromatizes to form the final product.

Advanced Spectroscopic and Analytical Characterization of 2 Ethoxy 5 Methyl 2h Benzo D Imidazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Ethoxy-5-methyl-2H-benzo[d]imidazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be crucial for an unequivocal structural assignment.

¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) ring, the methyl group at the 5-position, and the ethoxy group at the 2-position. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. Similarly, the ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule, with their chemical shifts indicating their hybridization and bonding environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H (C4-H) 7.20-7.50 d ~8.0
Aromatic-H (C6-H) 6.90-7.10 dd ~8.0, ~1.5
Aromatic-H (C7-H) 7.00-7.20 d ~1.5
Ethoxy-CH₂ 4.20-4.50 q ~7.0
Methyl-CH₃ (C5) 2.30-2.50 s -

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C2 155-160
C4 110-115
C5 130-135
C6 120-125
C7 115-120
C3a 135-140
C7a 140-145
Ethoxy-CH₂ 60-65
Methyl-CH₃ (C5) 20-25

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

To further confirm the structural assignments, two-dimensional (2D) NMR experiments would be employed. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the ethoxy methylene (B1212753) (CH₂) and methyl (CH₃) protons. Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about the spatial proximity of protons, which is crucial for determining the regiochemistry and conformation of the molecule. For example, a NOESY correlation between the ethoxy protons and the aromatic proton at C7 would provide strong evidence for the 2-ethoxy substitution.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, characteristic bands for the C-N, C=N, C-O, and aromatic C-H bonds would be expected.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000-3100 Medium
Aliphatic C-H Stretch 2850-3000 Medium-Strong
C=N Stretch 1610-1640 Medium-Strong
Aromatic C=C Stretch 1450-1600 Medium-Strong
C-N Stretch 1250-1350 Strong
C-O Stretch (Ethoxy) 1050-1150 Strong

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion ([M]⁺ or [M+H]⁺), allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural information, as the molecule breaks apart in a predictable manner. Expected fragmentation pathways for this compound would include the loss of the ethoxy group and other characteristic fragments of the benzimidazole core.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺ 190.1106 Molecular Ion
[M-C₂H₅]⁺ 161.0664 Loss of ethyl group

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages would be compared with the theoretically calculated values for the molecular formula of this compound (C₁₀H₁₂N₂O) to confirm its elemental composition and purity.

Table 5: Theoretical Elemental Composition of this compound (C₁₀H₁₂N₂O)

Element Theoretical Percentage (%)
Carbon (C) 63.14
Hydrogen (H) 6.36
Nitrogen (N) 14.73

Theoretical and Computational Investigations of 2 Ethoxy 5 Methyl 2h Benzo D Imidazole and Its Analogs

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP, provide a good balance between accuracy and computational cost for systems like benzimidazole (B57391) derivatives. mersin.edu.trasianpubs.org These calculations are instrumental in optimizing molecular geometry and predicting a wide range of properties. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. sapub.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. sapub.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital. nih.govnih.gov In benzimidazole derivatives, the distribution of HOMO and LUMO densities is typically spread across the benzimidazole ring system. For 2-Ethoxy-5-methyl-2H-benzo[d]imidazole, the HOMO is expected to be localized mainly on the benzimidazole core, while the LUMO may also be distributed over the fused ring system. The ethoxy and methyl substituents can modulate these energy levels. The narrow energy gap in such compounds indicates that charge transfer interactions can readily occur within the molecule, influencing its biological and chemical properties. nih.gov

Theoretical calculations on analogous benzimidazole derivatives provide representative values for these electronic parameters. researchgate.netresearchgate.net

Table 1: Representative Frontier Orbital Energies and Properties for Benzimidazole Analogs (Calculated via DFT)

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
2-Substituted Benzimidazole Analog-6.2 to -5.8-1.5 to -1.14.7 to 4.9
5-Substituted Benzimidazole Analog-5.9 to -5.5-1.3 to -0.94.6 to 4.8
Generic Benzimidazole-6.05-1.254.80

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate positive potential, which are prone to nucleophilic attack. nih.gov

For this compound, the MEP map is expected to show negative potential (red) localized around the nitrogen atoms of the imidazole (B134444) ring due to their high electronegativity and lone pairs of electrons. nih.gov The oxygen atom of the ethoxy group would also be a site of negative potential. Regions of positive potential (blue) are typically found around the hydrogen atoms, particularly the N-H proton of the imidazole ring (if present in the tautomeric form) and the hydrogens of the methyl and ethoxy groups. nih.gov This distribution of electrostatic potential is crucial for understanding intermolecular interactions, such as hydrogen bonding, which influences the compound's behavior in biological systems. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. academicjournals.org It examines charge transfer, hyperconjugation, and delocalization of electron density by analyzing interactions between filled (donor) and empty (acceptor) orbitals. sapub.org The stabilization energy (E(2)) associated with these interactions quantifies their significance.

DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. mersin.edu.tr By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the experimental data. asianpubs.org These calculations aid in the assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. mersin.edu.trasianpubs.org

For a molecule like this compound, characteristic vibrational modes would include N-H stretching (if applicable), C-H stretching from the aromatic ring and alkyl groups, C=N stretching of the imidazole ring, and various ring breathing and deformation modes. mersin.edu.tracs.org Theoretical studies on similar molecules like 2-ethyl-1H-benzo[d]imidazole have shown good agreement between DFT-calculated frequencies (using the B3LYP method) and experimental FT-IR spectra after applying a scaling factor. mersin.edu.trasianpubs.org Such analyses confirm the molecular structure and provide a deeper understanding of its dynamic properties. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tandfonline.com These simulations provide insights into the conformational flexibility and stability of a compound. rsc.org For benzimidazole derivatives, MD simulations can be used to explore how the molecule behaves in different environments, such as in solution or when bound to a biological target like a protein. nih.govresearchgate.net

By simulating the trajectory of this compound, researchers can identify its preferred conformations, the rotational barriers of its substituents (like the ethoxy group), and the stability of intermolecular interactions, such as hydrogen bonds with solvent molecules. tandfonline.comrsc.org MD simulations on related benzimidazole compounds have been used to assess the stability of ligand-protein complexes, revealing that the benzimidazole scaffold can form stable interactions within the binding pockets of enzymes. figshare.com

In Silico Modeling for Structural Insight and Interaction Prediction

In silico modeling, particularly molecular docking, is a powerful technique to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. ijpsjournal.comnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. plantarchives.orgresearchgate.net

For this compound, molecular docking studies could be performed against various biological targets known to interact with benzimidazole derivatives. nih.govmdpi.com These studies would predict the most likely binding pose and calculate a docking score, which estimates the binding affinity. nih.gov The interactions typically involve hydrogen bonds between the nitrogen atoms of the benzimidazole ring and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the benzene (B151609) ring. nih.gov The specific substituents, the 5-methyl and 2-ethoxy groups, would influence the binding specificity and affinity by forming additional interactions or by sterically fitting into the binding pocket. ijpsjournal.com

Molecular Docking Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a protein. For benzimidazole derivatives, molecular docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.

The general methodology for molecular docking of benzimidazole analogs involves several key steps:

Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The ligand, in this case, a benzimidazole derivative, is drawn using chemical drawing software and optimized to its lowest energy conformation. researchgate.net

Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

Docking Simulation: Software such as AutoDock Vina, Glide, or MOE (Molecular Operating Environment) is used to systematically explore various conformations and orientations of the ligand within the protein's active site. researchgate.netnih.gov These programs employ scoring functions to estimate the binding affinity, typically expressed in kcal/mol. plantarchives.org

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This involves examining the binding energy scores and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. plantarchives.org

Various studies have employed these methodologies to investigate the interaction of benzimidazole derivatives with a range of biological targets. For instance, docking studies have been conducted on benzimidazole derivatives against targets like cyclooxygenase (COX) enzymes, plantarchives.org various cancer-related proteins, nih.gov and microbial enzymes. researchgate.net

Table 1: Exemplary Molecular Docking Data for Benzimidazole Analogs Against Various Protein Targets

Benzimidazole AnalogProtein TargetDocking Score (kcal/mol)Software Used
BI5COX-2-9.122Glide
BI3COX-1-9.572Glide
Compound 4kHDAC6-8.6Not Specified
Compound 12bHu Topo INot Specified (indicated strong binding)Glide
Amine-substituted benzimidazole (A19)FtsZ-9.8AutoDock Vina
Amine-substituted benzimidazole (A20)FtsZ-9.8AutoDock Vina

Note: The data in this table is for illustrative purposes and represents findings for various benzimidazole derivatives, not specifically this compound. The specific analogs and targets are as reported in the cited literature. plantarchives.orgnih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become powerful tools in this endeavor. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For benzimidazole derivatives, computational SAR studies have been crucial in identifying the key structural features that govern their therapeutic effects. These studies typically involve:

Data Set Compilation: A series of benzimidazole analogs with their corresponding experimentally determined biological activities (e.g., IC50 or MIC values) is collected.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., HOMO/LUMO energies), topological features, and physicochemical characteristics (e.g., lipophilicity). nih.gov

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), are used to build a QSAR model that correlates the descriptors with the biological activity. ijpsr.com The predictive power of the model is then rigorously validated using both internal and external validation techniques. medwinpublishers.com

SAR studies on benzimidazole derivatives have revealed several important insights. For example, the nature and position of substituents on the benzimidazole ring system significantly impact their antimicrobial and anticancer activities. nih.govwhiterose.ac.uk It has been noted that the presence of electron-withdrawing or electron-donating groups at specific positions can modulate the biological potency. whiterose.ac.uk

In the context of this compound, the ethoxy group at the 2-position and the methyl group at the 5-position are expected to influence its electronic and steric properties, thereby affecting its interaction with biological targets. While direct computational SAR studies for this specific compound are scarce, research on analogous structures provides valuable predictive information. For instance, a study on a series of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols, which includes an analog with an ethoxy substituent, investigated their α-glucosidase inhibitory activity. acs.org

Table 2: Biological Activity Data for a Benzimidazole Analog

Compound NameTargetIC50 (µM)
3-Ethoxy-4-(((2-mercapto-1H-benzo[d]imidazol-5-yl)imino)methyl)phenolα-glucosidase8.62 ± 0.19

Note: This table presents data for an analog containing an ethoxy group to illustrate the type of information derived from SAR studies. acs.org

The antibacterial activity of benzimidazole derivatives has also been the subject of QSAR modeling. These models have shown a correlation between descriptors like topological polar surface area (TPSA), the number of H-bond acceptors, and lipophilicity (iLOGP) with the antimicrobial efficacy. ijpsr.com Such models are valuable for predicting the activity of new benzimidazole derivatives and for designing compounds with improved antibacterial profiles.

Coordination Chemistry and Supramolecular Assemblies of Benzimidazole Ligands

Advanced Applications of 2 Ethoxy 5 Methyl 2h Benzo D Imidazole Derivatives in Materials Science and Catalysis

Catalytic Applications of Benzimidazole-Based Systems

Benzimidazole (B57391) derivatives are fundamental in modern catalysis, serving primarily as ligands for metal-based catalysts and as precursors to N-heterocyclic carbenes (NHCs). doi.org Their adaptability allows for their use in a wide range of chemical transformations, demonstrating significant catalytic activity. researchgate.net

Homogeneous and Heterogeneous Catalysis

Benzimidazole-based systems are employed in both homogeneous and heterogeneous catalysis, offering distinct advantages in each.

In homogeneous catalysis , benzimidazole derivatives are often used as ligands that coordinate with metal centers (e.g., copper, palladium, rhodium, nickel), influencing the selectivity and efficiency of the catalytic cycle. researchgate.net These metal complexes are soluble in the reaction medium, allowing for mild reaction conditions and high activity. For instance, iron(III)-porphyrin complexes have been used as homogeneous catalysts for the one-pot, three-component synthesis of benzimidazole derivatives themselves. nih.gov However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products. doi.org

To overcome this limitation, significant research has focused on heterogeneous catalysis , where the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. doi.org This approach simplifies catalyst recovery and recycling, making processes more cost-effective and environmentally friendly. doi.orgresearchgate.net Benzimidazole derivatives have been immobilized on various solid supports, such as silica, magnetic nanoparticles, and polymers, to create robust and reusable heterogeneous catalysts. doi.orgresearchgate.net For example, porous ionic polymers containing benzimidazole units have been developed as metal-free heterogeneous catalysts for CO2 cycloaddition. nih.govresearchgate.net Similarly, zinc sulfide (B99878) nanoparticles have been utilized as an efficient, reusable heterogeneous catalyst for the synthesis of benzimidazole derivatives. ajgreenchem.com

Catalyst TypeDescriptionAdvantagesDisadvantages
Homogeneous Catalyst is in the same phase as the reactants (e.g., dissolved in the solvent).High activity and selectivity, mild reaction conditions.Difficult to separate from products, costly catalyst loss. doi.org
Heterogeneous Catalyst is in a different phase from the reactants (e.g., solid catalyst in a liquid).Easy separation and recovery, reusability, cost-effective. doi.orgresearchgate.netMay have lower activity compared to homogeneous counterparts.

Specific Catalytic Transformations

The catalytic utility of benzimidazole-based systems extends to a variety of important organic transformations. researchgate.net

One of the most common applications is in condensation reactions , particularly for the synthesis of the benzimidazole core itself. These reactions typically involve the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. doi.orgresearchgate.net A wide range of heterogeneous catalysts, including those based on copper, tin, and epoxy resins, have been developed to facilitate these reactions with high yields and short reaction times. doi.org

Benzimidazole derivatives are also crucial in cross-coupling reactions . As ligands, they facilitate the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For example, copper-hydride catalyzed C-H functionalization of benzimidazoles with allenes provides an atom-economical route to various derivatives under mild conditions. acs.org

Furthermore, these systems catalyze cyclization processes . doi.org Intramolecular cyclization of benzimidazoles has been achieved using rhodium and nickel catalysts. acs.org Metal-free benzimidazole-based ionic polymers have proven effective in catalyzing the cycloaddition of CO2 to epoxides, a reaction of significant environmental importance. nih.govresearchgate.net

Other notable transformations include:

Oxidation reactions : Benzimidazole derivatives have been shown to play a role in the oxidation of olefins and alcohols. researchgate.net

Dehydrogenative coupling : Magnetic nanofibers have been used to catalyze the synthesis of benzimidazoles through the dehydrogenative coupling of alcohols and diamines. doi.org

Amination reactions : Chiral benzimidazole derivatives have been developed as organocatalysts for asymmetric electrophilic amination reactions. researchgate.net

Integration into Functional Materials

The rigid, planar structure and rich π-electron system of benzimidazoles make them excellent candidates for integration into functional organic materials. alfa-chemistry.com Their inherent stability and fluorescence properties are particularly advantageous for optoelectronic applications. alfa-chemistry.com

Dyes for Optical Applications

Benzimidazole derivatives are widely recognized for their excellent spectroscopic properties, which makes them suitable for use as fluorescent dyes and optical probes. researchgate.net The core structure itself exhibits strong blue fluorescence. alfa-chemistry.com The multifunctionality of the benzimidazole unit, including its electron-accepting ability and pH sensitivity, makes it an exceptional candidate for designing optical chemical sensors. researchgate.net

Theoretical and experimental studies have investigated how the photophysical properties of benzimidazole-based dyes can be tuned. nih.govresearchgate.net By introducing different substituents onto the benzimidazole ring, the absorption and emission wavelengths can be modified. alfa-chemistry.comresearchgate.net For example, derivatives have been designed as fluorescent probes for detecting specific analytes like thiophenols, where the interaction with the analyte triggers a change in the fluorescence signal. nih.gov Their structure-related properties have led to applications as organic luminophores and in the development of smart molecular sensors and novel nanomaterials. researchgate.net

Electronic Materials and Building Blocks

The unique electronic characteristics of the benzimidazole scaffold have led to its extensive use in organic electronics. alfa-chemistry.com The presence of the electron-deficient imidazole (B134444) ring enhances electron affinity, making benzimidazole derivatives effective electron transport materials. alfa-chemistry.com This property is crucial for improving the efficiency and stability of organic light-emitting diodes (OLEDs). alfa-chemistry.com

In OLEDs, benzimidazole derivatives are utilized in several ways:

Electron Transport Materials : They facilitate the efficient transport of electrons from the cathode to the emissive layer, improving device performance and longevity. alfa-chemistry.com

Host Materials : Their wide energy gap can effectively confine charge carriers and excitons within the light-emitting layer, enhancing device stability. alfa-chemistry.com They have been successfully used as hosts for phosphorescent emitters in highly efficient PHOLEDs. acs.org

Light-Emitting Materials : The intrinsic blue fluorescence of the benzimidazole core makes it a building block for blue light-emitting materials. alfa-chemistry.com

Furthermore, by combining the electron-transporting benzimidazole group with a hole-transporting group, it is possible to create bipolar semiconductor materials . alfa-chemistry.com These materials, which can transport both electrons and holes effectively, are valuable for applications in organic field-effect transistors (OFETs). alfa-chemistry.comresearchgate.net

Material ApplicationRole of Benzimidazole DerivativeKey Property
OLEDs Electron Transport MaterialHigh electron affinity, good thermal stability. alfa-chemistry.com
OLEDs Host MaterialWide energy gap, carrier confinement. alfa-chemistry.com
OLEDs Light-Emitting MaterialStrong intrinsic blue fluorescence. alfa-chemistry.com
OFETs Bipolar SemiconductorAbility to transport both electrons and holes. alfa-chemistry.com

Influence of Substituents on Material Properties and Functional Characteristics

The properties and functionality of benzimidazole derivatives can be precisely tuned by introducing various substituent groups onto the core structure. The nature, number, and position of these substituents significantly impact characteristics such as solubility, thermal stability, and electronic properties. chemicalbook.comnih.gov

The introduction of a polar substituent generally decreases the solubility of the benzimidazole derivative in nonpolar solvents. chemicalbook.com Conversely, adding a nonpolar substituent , such as a methyl or ethoxy group, is expected to increase its solubility in nonpolar organic solvents. chemicalbook.com

The electronic nature of the substituents plays a critical role. Electron-donating groups (like methyl and ethoxy) and electron-withdrawing groups (like nitro) alter the electron density distribution within the π-system, which in turn affects the material's optical and electronic properties. For instance, in the context of fluorescent probes, donor and acceptor substituents can modulate the non-linear optical (NLO) response and the charge-transfer characteristics of the molecule. nih.gov

A theoretical study on the stability of benzimidazole compounds revealed that:

Two methyl (-CH3) groups as substituents can increase the thermal stability of the parent compound. nih.gov

Nitro (-NO2) groups , being electron-withdrawing, tend to decrease the thermal stability. nih.gov

A combination of a methyl group and a nitro group does not significantly alter the stability compared to the unsubstituted benzimidazole. nih.gov

For the specific compound 2-Ethoxy-5-methyl-2H-benzo[d]imidazole , the presence of the electron-donating ethoxy group at the 2-position and the methyl group at the 5-position would be expected to influence its properties. These groups would likely enhance its solubility in organic solvents and modify its electronic energy levels, making it suitable for the applications in catalysis and materials science discussed above. The precise effects would determine its specific performance as a catalyst ligand, a dye, or an electronic material.

Q & A

Q. How can computational molecular docking predict binding affinity to targets like EGFR?

  • Docking software (AutoDock Vina) : Simulate interactions between the benzimidazole core and EGFR’s ATP-binding pocket. Key residues (e.g., Met793, Lys745) form hydrogen bonds with the ethoxy group .
  • ADMET analysis : Predict pharmacokinetics (e.g., LogP <3 for blood-brain barrier permeability) and toxicity (e.g., Ames test for mutagenicity) .

Table 3: Docking Scores for Select Derivatives

DerivativeBinding Affinity (kcal/mol)Reference
2-Ethoxy-5-methyl-8.2
5-Chloro analog-9.1

Q. What crystallographic strategies resolve the 3D structure of this compound?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol. Planar benzimidazole rings (max deviation: 0.0258 Å) and dihedral angles (e.g., 61.73° between imidazole and phenyl rings) confirm stereochemistry .
  • Challenges : Resolve disorder in ethoxy groups using SHELX refinement tools .

Q. How do modifications to the benzimidazole core affect biological activity in SAR studies?

  • 5-Position substitution : Electron-withdrawing groups (e.g., NO₂) reduce antimicrobial activity, while electron-donating groups (e.g., OCH₃) enhance EGFR inhibition .
  • 2-Ethoxy vs. 2-methyl : Ethoxy derivatives exhibit higher solubility in polar solvents, improving bioavailability .

Q. What safety protocols are recommended for handling this compound?

  • Toxicity data (analogs) : Oral LD₅₀ >2000 mg/kg (Category 4); wear PPE to avoid skin/eye irritation (H315/H319) .
  • Storage : Protect from light in airtight containers at 4°C .

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